1-Methoxy-4-(pentan-3-YL)benzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxy-4-(pentan-3-yl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of anisole (methoxybenzene) with 3-pentanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Friedel-Crafts Alkylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-(pentan-3-yl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and pentan-3-yl groups direct incoming electrophiles to specific positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 1-methoxy-4-(pentan-3-yl)phenol.
Reduction: Formation of 1-methoxy-4-(pentan-3-yl)cyclohexane.
Substitution: Formation of halogenated derivatives such as 1-methoxy-4-(pentan-3-yl)bromobenzene.
Scientific Research Applications
1-Methoxy-4-(pentan-3-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-(pentan-3-yl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy group can participate in hydrogen bonding and other interactions, while the pentan-3-yl group can influence the compound’s hydrophobicity and membrane permeability.
Comparison with Similar Compounds
1-Methoxy-4-(pentan-3-yl)benzene can be compared with other similar compounds such as:
1-Methoxy-4-(propyl)benzene: Similar structure but with a shorter alkyl chain.
1-Methoxy-4-(butyl)benzene: Similar structure with a butyl group instead of a pentan-3-yl group.
1-Methoxy-4-(hexyl)benzene: Similar structure with a longer alkyl chain.
Uniqueness
The uniqueness of this compound lies in its specific alkyl chain length and the position of the methoxy group, which can influence its chemical reactivity and physical properties.
Properties
IUPAC Name |
1-methoxy-4-pentan-3-ylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-4-10(5-2)11-6-8-12(13-3)9-7-11/h6-10H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKAVHVGMCCNKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553569 | |
Record name | 1-Methoxy-4-(pentan-3-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18272-82-7 | |
Record name | 1-Methoxy-4-(pentan-3-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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